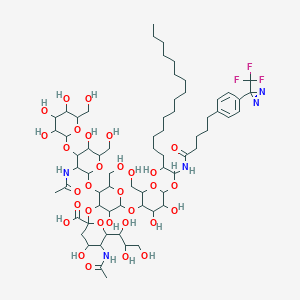

N-Diazirinyl-lyso-G(M1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Diazirinyl-lyso-G(M1), also known as N-Diazirinyl-lyso-G(M1), is a useful research compound. Its molecular formula is C67H108F3N5O31 and its molecular weight is 1536.6 g/mol. The purity is usually 95%.

The exact mass of the compound N-Diazirinyl-lyso-G(M1) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Acidic Glycosphingolipids - Gangliosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Diazirinyl-lyso-G(M1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Diazirinyl-lyso-G(M1) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoaffinity Labeling

Mechanism and Benefits:

- The diazirine moiety in N-Diazirinyl-lyso-G(M1) generates reactive intermediates upon UV irradiation, allowing it to form covalent bonds with nearby proteins or lipids.

- This property is particularly useful for identifying protein-lipid interactions and mapping lipid microdomains within cell membranes.

Applications:

- Studying Membrane Proteins: N-Diazirinyl-lyso-G(M1) can be employed to label and isolate membrane proteins, providing insights into their roles in cellular signaling and metabolism .

- Investigating Lipid Rafts: The compound can help elucidate the composition and dynamics of lipid rafts, which are critical for various cellular processes including signal transduction and membrane trafficking .

Disease Modeling

Role in Gaucher Disease Research:

- N-Diazirinyl-lyso-G(M1) can serve as a valuable tool in Gaucher disease (GD) research by facilitating the study of glucosylceramide metabolism and its byproducts, such as lyso-Gb1.

- Elevated levels of lyso-Gb1 have been identified as biomarkers for GD, making N-Diazirinyl-lyso-G(M1) relevant for tracking disease progression and treatment efficacy .

Case Studies:

- Research has shown that using lyso-Gb1 as a biomarker correlates with clinical indicators of disease severity in GD patients, demonstrating the potential for N-Diazirinyl-lyso-G(M1) in therapeutic monitoring .

Biomarker Discovery

Utility in Clinical Applications:

- The compound’s ability to label specific lipids can aid in the identification of novel biomarkers associated with various diseases, including neurodegenerative conditions.

- By tracking the distribution and dynamics of gangliosides like GM1 and its derivatives, researchers can gain insights into their roles in pathologies such as Alzheimer's disease and Parkinson's disease .

Data Table: Applications Summary

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Photoaffinity Labeling | Identifying membrane protein interactions | Enhanced understanding of lipid-protein dynamics |

| Disease Modeling | Gaucher disease research | Correlation between lyso-Gb1 levels and disease severity |

| Biomarker Discovery | Identification of novel biomarkers | Insights into ganglioside roles in neurodegeneration |

Propiedades

Número CAS |

131966-72-8 |

|---|---|

Fórmula molecular |

C67H108F3N5O31 |

Peso molecular |

1536.6 g/mol |

Nombre IUPAC |

5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96) |

Clave InChI |

RVTCMRFJLNUITD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

Sinónimos |

5-(4-(3-(trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) ganglioside N-diazirinyl-lyso-G(M1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.